Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
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Overview
Description
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is an organic compound with the molecular formula C₁₁H₈Cl₂O₂ and a molecular weight of 243.09 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to a prop-2-ynoate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate typically involves the reaction of 2,3-dichlorobenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,4-dichlorophenyl)prop-2-ynoate
- Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate
- Ethyl 3-(2,6-dichlorophenyl)prop-2-ynoate
Uniqueness
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H8Cl2O2 |
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Molecular Weight |
243.08 g/mol |
IUPAC Name |
ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H8Cl2O2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-5H,2H2,1H3 |
InChI Key |
QAMJWAFXHPLFCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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